N-Nitroso-N-methylaniline

Description

Classification as an N-Nitrosamine Compound

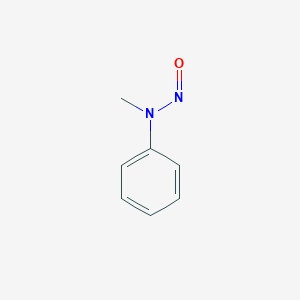

N-Nitroso-N-methylaniline is classified as an N-nitrosamine. caymanchem.comglpbio.com This class of compounds is characterized by the presence of a nitroso group (N=O) bonded to a nitrogen atom. The structure of this compound consists of a nitroso group attached to the nitrogen atom of a methylaniline molecule. nih.gov N-nitrosamines are formed from the reaction of secondary or tertiary amines with a nitrosating agent, a reaction known for over a century. tandfonline.com This chemical classification is central to its biological activity and its role as a subject of toxicological and cancer research.

Historical Context of N-Nitroso Compound Carcinogenicity Research

Initially, the focus of this research was not necessarily to directly link these compounds to human diseases but to unravel the fundamental mechanisms of chemical carcinogenesis. tandfonline.com Over time, the ubiquitous nature of N-nitrosamine precursors—nitrite (B80452) and amines—in the environment and their potential for formation in the human body, such as in the stomach, heightened the relevance of this research to human health. acs.org Several summaries of the carcinogenic activity of N-nitroso compounds have been published, highlighting their ability to affect specific organs in laboratory animals. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9(8-10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCWSIJKVASQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021053 | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; mp = 14.7 deg C; [HSDB] Liquid; [MSDSonline] | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

225 °C, decomp | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ethanol and ethyl ether | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1240 g/cu cm @ 20 °C | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW CRYSTALS | |

CAS No. |

614-00-6 | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-nitrosobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitroso-N-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-methyl-N-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-N-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-N-NITROSOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SM68I29WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14.7 °C | |

| Record name | N-METHYL-N-NITROSOBENZENAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5072 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Chemical Synthesis and Environmental/endogenous Formation Pathways of N Nitroso N Methylaniline

Laboratory Synthesis Methodologies

The creation of N-Nitroso-N-methylaniline in a laboratory setting can be achieved through several distinct methods. These processes involve the reaction of specific precursors under controlled conditions to yield the desired nitrosamine (B1359907).

Diazo Coupling Reactions

Diazo coupling reactions are fundamental in organic synthesis for creating azo compounds, which are often brightly colored dyes. The process involves a diazonium salt acting as an electrophile and reacting with an electron-rich coupling partner, such as an N,N-dialkylaniline or a phenol (B47542). primescholars.com The formation of the diazonium salt itself, known as diazotization, occurs when a primary aromatic amine reacts with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, in cold conditions. primescholars.com

While direct diazo coupling is the primary route to azo dyes, a related but less common synthesis for this compound has been reported involving the action of methyl iodide on the sodium salt of benzene (B151609) diazoic acid, followed by a reduction step. This illustrates an indirect pathway related to diazonium chemistry for forming the N-nitroso compound.

Direct Nitrosation of Aniline (B41778) Derivatives

The most conventional and widely documented method for synthesizing this compound is through the direct nitrosation of its secondary amine precursor, N-methylaniline. europa.eupjoes.com This reaction is typically performed by treating N-methylaniline with a nitrosating agent in an acidic environment.

C₆H₅NH(CH₃) + NaNO₂ + HCl → C₆H₅N(NO)CH₃ + NaCl + H₂O

tert-Butyl Nitrite Mediated Nitrosation

A more recent and efficient method for the synthesis of N-nitrosamines, including this compound, utilizes tert-butyl nitrite (TBN) as the nitrosating agent. nih.govprimescholars.com This approach is notable for its mild, solvent-free, metal-free, and acid-free conditions, aligning with the principles of green chemistry. nih.govacs.org

Research has shown that the reaction of N-methylaniline with tert-butyl nitrite under solvent-free conditions can lead to the quantitative formation of this compound within just five minutes at room temperature. nih.gov The reaction is highly efficient, and the resulting product can be isolated easily, often by simple aqueous work-up or filtration. nih.gov While the reaction proceeds in various organic solvents, solvent-free conditions provide the fastest conversion and highest yields. pjoes.comnih.gov The byproduct of this reaction is tert-butanol, which is less prone to further reactions compared to byproducts from other alkyl nitrites. nih.gov

Below is a data table summarizing the findings on the nitrosation of N-methylaniline using tert-butyl nitrite under various conditions.

| Entry | Solvent | TBN (equiv.) | Time | Yield (%) | Reference |

| 1 | Solvent-Free | 1.0 | 5 min | 99 (Crude) | nih.gov |

| 2 | CH₂Cl₂ | 1.0 | 20 min | 98 | nih.gov |

| 3 | THF | 1.0 | 30 min | 95 | nih.gov |

| 4 | Acetonitrile | 1.0 | 20 min | 96 | nih.gov |

| 5 | Methanol | 1.0 | 45 min | 92 | nih.gov |

| 6 | H₂O | 1.0 | 90 min | 85 | nih.gov |

Table 1: Research findings on the nitrosation of N-methylaniline using tert-butyl nitrite (TBN) under different solvent conditions at room temperature.

Endogenous Formation Pathways

This compound can be formed within biological systems, a process known as endogenous formation. This occurs when the necessary chemical precursors are present under conditions that facilitate their reaction.

Precursor Amines and Nitrite Sources

The endogenous formation of N-nitrosamines requires the presence of a nitrosatable amine and a nitrosating agent. wikipedia.org For this compound, the key precursor is the secondary amine N-methylaniline. europa.eu The primary nitrosating agents in biological systems are derived from nitrite (NO₂⁻). acs.org

Nitrite can be ingested directly from the diet, particularly from cured meats and some vegetables, or it can be formed in the body from the reduction of nitrate (B79036) (NO₃⁻), a compound found in many foods, especially leafy green vegetables. nih.gov Bacteria in the mouth and gastrointestinal tract can facilitate this reduction of nitrate to nitrite. acs.org Furthermore, nitric oxide (NO), produced by enzymes like nitric oxide synthase in the body, can also lead to the formation of nitrosating agents. acs.org

Formation in Biological Systems

The formation of N-nitrosamines from precursor amines and nitrite is known to occur in the acidic environment of the stomach. acs.orgnih.govnih.gov After ingestion, residual nitrite can react with secondary amines present in food or from other sources to form N-nitroso compounds. europa.euacs.org The low pH of the stomach (acidic conditions) catalyzes the conversion of nitrite into nitrous acid (HNO₂) and subsequently into stronger nitrosating agents like dinitrogen trioxide (N₂O₃), which readily react with amines. pjoes.com

Studies have demonstrated the in vivo formation of this compound. In one study, Wistar rats administered both N-methylaniline and sodium nitrite showed urinary excretion of the corresponding nitrosamine. europa.eu Another study confirmed that this compound could be formed in mice given N-methylaniline and amyl nitrite, a simple nitrite ester. inchem.org The formation of N-nitroso compounds is a complex process influenced by the concentrations of precursors, pH, and the presence of catalysts or inhibitors. primescholars.com

Environmental and Dietary Formation

This compound (NMA) is not typically produced for commercial purposes, other than in small quantities for research. delaware.gov Its presence in the environment and diet is primarily the result of chemical reactions between precursor compounds. The formation of N-nitroso compounds, including NMA, occurs when secondary or tertiary amines react with nitrosating agents like nitrite and nitrogen oxides. nih.gov This process can happen under various conditions, leading to the contamination of food, water, and industrial effluents.

Occurrence in Smoked and Cured Foods

The processing and preparation of certain foods, particularly those involving curing with nitrite or smoking, can create conditions conducive to the formation of N-nitroso compounds. nih.govnih.gov While compounds like N-nitrosodimethylamine (NDMA) are more commonly discussed, specific processing methods have been shown to produce this compound.

A notable instance of NMA in food was identified in studies of Icelandic smoked mutton. nih.govosti.gov Research detected varying concentrations of NMA, along with other nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosopyrrolidine (NPYR). osti.gov The formation of this compound in this specific product was linked to the traditional smoking process, which utilized sheep dung as fuel. osti.gov Laboratory experiments confirmed that the nitrosation of smoke generated from this fuel source produced NMA. osti.gov Modifying or changing the smoking methodology has been suggested as a way to minimize the formation of NMA and other nitrosamines in these products. nih.gov

| Compound | Concentration Range (ppb, μg/kg) | Source of Formation |

|---|---|---|

| This compound (NMA) | 1–48 | Interaction of nitrite and smoke from burning sheep dung osti.gov |

Contamination from Industrial Discharges

N-nitroso compounds are recognized as potential byproducts and contaminants from various industrial activities. researchgate.net Industries such as rubber and tire manufacturing, dye production, leather tanning, and metal casting have been identified as sources of N-nitrosamine compounds. delaware.govresearchgate.net

This compound has been specifically identified in industrial wastewater. nih.gov An analysis of industrial wastewater conducted as part of a consent decree survey by the U.S. Environmental Protection Agency (EPA) reported the presence of N-methyl-N-nitrosobenzenamine (an alternative name for NMA). nih.gov The detection of NMA in water samples can indicate contamination from industrial discharges or agricultural runoff.

| Industrial Sector | Relevance to this compound |

|---|---|

| Rubber Manufacturing | General source of N-nitrosamines; NMA is used in rubber manufacturing. researchgate.netca.gov |

| Dye Manufacturing | Identified as a source of N-nitrosamine compounds. researchgate.net |

| Leather Tanneries | Known source of N-nitrosamine compounds. researchgate.net |

| Pesticide Manufacturing | N-nitrosamines can be formed as byproducts. delaware.gov |

Formation in Water Treatment Processes

The disinfection of drinking water and wastewater, a critical process for public health, can unintentionally lead to the formation of N-nitrosamines as disinfection byproducts (DBPs). europa.euacs.org This is a particular concern with chloramination, a process that uses chloramines to disinfect water. acs.orghaoshpumps.com

This compound is among the N-nitrosamines that can be generated during these processes. researchgate.net The formation mechanism involves the reaction of precursor amines with disinfectants. acs.org For instance, tertiary amines with an aromatic substituent can be oxidized by monochloramine to produce nitrosamines. acs.org Research has also shown that the presence of activated carbon can catalyze the formation of this compound from the nitrosation of its precursor amine. scispace.com This catalytic formation was found to be highly dependent on the pH of the water, with significantly higher formation observed at a pH of 4 compared to a pH of 7. scispace.com The decomposition of dichloramine (NHCl₂) is considered a key pathway in the formation of many nitrosamines during chloramination. acs.org

| Process/Condition | Key Factor | Observation |

|---|---|---|

| Chloramination | Presence of amine precursors and monochloramine/dichloramine | Tertiary amines can be oxidized to form N-nitrosamines. acs.org |

| Amine Nitrosation with Activated Carbon | pH Level | Formation of this compound was approximately two orders of magnitude higher at pH 4 than at pH 7. scispace.com |

Metabolic Activation and Biotransformation of N Nitroso N Methylaniline

Enzymatic Hydroxylation Pathways

The initial and most critical step in the bioactivation of NMA is enzymatic hydroxylation, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgeuropa.eu This process introduces a hydroxyl group onto the NMA molecule, setting the stage for subsequent transformations.

Role of Cytochrome P450 Monooxygenases

Multiple isoforms of the cytochrome P450 enzyme system are involved in the metabolism of NMA. nih.govnih.govnih.gov These enzymes, primarily located in the liver, exhibit varying specificities and efficiencies in metabolizing this compound. nih.govnih.gov

Research has highlighted the significant roles of CYP2B1 and CYP2B2, particularly after induction by substances like phenobarbital (B1680315). nih.gov In vitro studies using purified rat liver enzymes have demonstrated that both CYP2B1 and CYP2B2 can metabolize NMA, but with different catalytic outcomes. nih.gov

CYP2B1 is the more efficient of the two in catalyzing the N-demethylation of NMA, with a maximal velocity (Vmax) of 3.3 nmol of formaldehyde (B43269) produced per minute per nmol of P450. In contrast, CYP2B2 exhibits a lower Vmax of 1.6 nmol HCHO/min per nmol P450. nih.gov This suggests that NMA is a better substrate for CYP2B1. nih.gov Furthermore, CYP2B1 is capable of both α-C-hydroxylation, the key activation step, and denitrosation, a detoxification pathway. nih.gov Conversely, CYP2B2 primarily catalyzes only the denitrosation of NMA. nih.gov This functional difference underscores the critical role of CYP2B1 in the carcinogenic activation of NMA. nih.gov

Table 1: Comparative Metabolic Activity of CYP2B1 and CYP2B2 on N-Nitroso-N-methylaniline

| Parameter | CYP2B1 | CYP2B2 |

|---|---|---|

| Vmax (nmol HCHO/min/nmol P450) | 3.3 ± 0.4 | 1.6 ± 0.2 |

| Primary Metabolic Pathway | α-C-hydroxylation and Denitrosation | Denitrosation |

| Key Metabolites | Benzenediazonium (B1195382) ion, Formaldehyde, Phenol (B47542) | Aniline (B41778), Formaldehyde, p-Aminophenol |

Data derived from in vitro studies with purified rat liver enzymes. nih.gov

In addition to the CYP2B subfamily, other cytochrome P450 isoenzymes, such as CYP2E1 and CYP3A6, have been shown to oxidize NMA. nih.govresearchgate.net Studies with reconstituted enzyme systems have revealed that CYP2E1 exhibits the highest binding affinity for NMA, with the lowest spectral dissociation constant (Ks). nih.govresearchgate.net

Table 2: Kinetic Parameters of this compound Oxidation by Various CYP Isoenzymes

| CYP Isoenzyme | Km (µM) |

|---|---|

| CYP2E1 | 5.0 |

| CYP3A6 | 10.0 |

Data from studies with reconstituted rabbit cytochrome P450 enzymes. nih.govresearchgate.net

Alpha-Hydroxylation as a Key Activation Step

The most widely accepted hypothesis for the metabolic activation of N-nitrosamines is α-hydroxylation. acs.orgacs.org This reaction, catalyzed by mixed-function oxygenases, involves the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group. acs.org In the case of NMA, this leads to the formation of an unstable α-hydroxymethyl intermediate.

This α-hydroxylation pathway is considered a crucial event in the carcinogenicity of NMA. acs.orgpnas.orgnih.gov Studies using doubly ¹⁵N-labeled NMA have shown that approximately 19% of the in vitro metabolism in rat liver homogenates proceeds via this pathway, as measured by the evolution of molecular nitrogen. acs.orgpnas.orgnih.gov

Formation of Benzenediazonium Ion (BDI) as a Reactive Intermediate

The unstable α-hydroxymethyl intermediate generated through α-hydroxylation spontaneously decomposes. mdpi.com This decomposition yields two products: formaldehyde and the highly reactive benzenediazonium ion (BDI). nih.gov The formation of BDI is a critical step in the carcinogenic process, as this electrophilic species can readily react with cellular macromolecules. nih.govnih.gov

The BDI is sufficiently stable to diffuse and interact with nucleophilic sites in DNA, leading to the formation of DNA adducts. nih.gov Specifically, the BDI can couple with adenine (B156593) residues in DNA to form unstable triazene (B1217601) adducts. nih.govnih.gov Although these adducts are hydrolytically unstable, their formation is considered a key event in the mutagenicity of NMA. nih.gov

Alternative Metabolic Fates

While α-hydroxylation is the primary activation pathway, NMA can also undergo other metabolic transformations. One significant alternative is denitrosation, which is considered a detoxification pathway. This reaction involves the removal of the nitroso group and is preferentially catalyzed by the CYP2B2 isoenzyme. The products of NMA denitrosation include aniline and N-methylaniline. nih.gov

Another potential, though less prominent, metabolic route is reduction of the nitroso group to form 1-methyl-1-phenylhydrazine. acs.org Additionally, direct hydroxylation of the phenyl ring has been observed to be a negligible pathway under in vitro conditions. acs.org The balance between the activating α-hydroxylation pathway and the detoxifying denitrosation pathway is a key determinant of the carcinogenic potential of NMA.

Denitrosation Pathways and Products (Aniline, p-Aminophenol)

Enzymatic denitrosation represents a significant pathway in the metabolism of NMA. This process involves the removal of the nitroso group and is primarily a detoxification mechanism. Investigations using liver microsomes from phenobarbital (PB)-pretreated mice have shown that aniline is the main amine metabolite resulting from this pathway. nih.gov In addition to aniline, smaller quantities of the secondary amine N-methylaniline (MA) and its metabolite, p-methylaminophenol, have also been detected. nih.govresearchgate.net

The cytochrome P450 system is central to this process, with specific isoenzymes showing different catalytic activities. Studies have identified that CYP2B2 preferentially catalyzes the denitrosation of NMA. nih.gov

Key Products of this compound Denitrosation

| Metabolite | Description | Reference |

|---|---|---|

| Aniline | Identified as the main amine metabolite. | nih.gov |

| N-methylaniline (MA) | Detected in small amounts as a direct product. | nih.gov |

| p-Aminophenol | A metabolite formed from NMA. | nih.govresearchgate.net |

| p-Methylaminophenol | A metabolite of N-methylaniline. | nih.gov |

Reduction Pathways

Alongside other metabolic routes, the reduction of the nitroso group has been suggested as a possible, though less characterized, biotransformation pathway for this compound. This metabolic process could potentially lead to the formation of 1-methyl-1-phenylhydrazine. acs.org This reduction pathway is considered an alternative to the more extensively studied denitrosation and α-hydroxylation routes. acs.org While chemical methods for reducing nitrosamines to their corresponding hydrazines exist, the specific enzymatic processes driving this in a biological system are part of a complex metabolic network. acs.orgacs.org

Phenol Formation Mechanisms

Phenol is another significant metabolite of NMA, but its formation occurs through a mechanism distinct from denitrosation. nih.gov The prevailing hypothesis is that phenol formation results from the metabolic activation of NMA via α-C-hydroxylation, also referred to as N-demethylation. nih.govresearchgate.net

This bioactivation pathway is initiated by cytochrome P450 enzymes, specifically CYP2B1. nih.gov The α-C-hydroxylation step generates a highly unstable α-hydroxymethyl intermediate. This intermediate rapidly decomposes, yielding formaldehyde and a benzenediazonium ion (BDI). nih.govresearchgate.net The BDI is a reactive electrophile that can subsequently lead to the formation of phenol. nih.gov The enzyme CYP2B1 is capable of catalyzing this activation pathway, while CYP2B2 is not, highlighting the specificity of these enzymes. nih.gov

Comparative Metabolic Studies

The metabolic rate and pathway of this compound are not constant, showing significant variation between in vitro (laboratory) and in vivo (living organism) conditions, as well as across different species and enzyme preparations.

In Vitro versus In Vivo Metabolic Rates

Comparative studies reveal a marked difference in the metabolic processing of NMA between in vitro and in vivo systems. The α-hydroxylation pathway, a key route for metabolic activation, is often measured by tracking the evolution of molecular nitrogen from isotopically labeled NMA.

In Vitro : Using a rat liver S-9 fraction (the post-mitochondrial supernatant), studies have shown that the α-hydroxylation pathway accounts for approximately 19% of the total metabolism of NMA. acs.orgpnas.org A similar study using isolated rat hepatocytes, another in vitro model, found this value to be 23%. nih.gov

In Vivo : In contrast, experiments conducted in living rats demonstrated that the α-hydroxylation pathway is substantially more significant, accounting for 52% of NMA's metabolism. nih.gov

This disparity suggests that the metabolic activation of NMA via α-hydroxylation is more prominent in a whole, living organism than what is predicted by isolated cellular or subcellular systems. nih.gov

Comparison of NMA α-Hydroxylation Rates

| Metabolic System | Type | α-Hydroxylation Pathway (%) | Reference |

|---|---|---|---|

| Rat Liver S-9 Fraction | In Vitro | 19% | acs.orgpnas.org |

| Isolated Rat Hepatocytes | In Vitro | 23% | nih.gov |

| Whole Rat | In Vivo | 52% | nih.gov |

Species-Specific Differences in Metabolism (e.g., Rat Liver S-9)

The metabolism of NMA is highly dependent on the profile of cytochrome P450 enzymes, which differs between species and can be altered by pretreatment with various chemical inducers. nih.govtandfonline.com

In studies using liver microsomes from rats pretreated with phenobarbital, the isoenzymes CYP2B1 and CYP2B2 were identified as major players in NMA metabolism. nih.gov These two enzymes, however, exhibit distinct catalytic functions. CYP2B1 facilitates both the activation pathway (α-C-hydroxylation leading to phenol) and the detoxification pathway (denitrosation). nih.gov In contrast, CYP2B2 exclusively catalyzes denitrosation. nih.gov The rate of formaldehyde production, a marker of α-C-hydroxylation, is more than double with CYP2B1 compared to CYP2B2. nih.gov

Metabolic studies have also been performed using liver microsomes from mice, where aniline was similarly found to be the primary product of denitrosation. nih.gov Furthermore, the type of inducer used to prepare rat liver S-9 fractions (e.g., Aroclor 1254 versus a combination of phenobarbital and β-naphthoflavone) can influence CYP activity, potentially leading to different metabolite profiles for certain nitrosamines. tandfonline.comtandfonline.com However, for this compound specifically, one study found no difference in genotoxicity results between these different S-9 preparations. tandfonline.com

Enzymatic Activity of Rat Liver P450 Isoforms on this compound

| Enzyme | Metabolic Pathway Catalyzed | Vmax (nmol HCHO/min/nmol P450) | Reference |

|---|---|---|---|

| CYP2B1 | α-C-Hydroxylation & Denitrosation | 3.3 | nih.gov |

| CYP2B2 | Denitrosation only | 1.6 | nih.gov |

Molecular and Cellular Mechanisms of N Nitroso N Methylaniline Induced Carcinogenesis

DNA Adduct Formation and Characterization

The cornerstone of NMA's carcinogenicity lies in its ability to form adducts with DNA, which are chemical modifications of the DNA structure. These adducts can interfere with normal DNA replication and repair, leading to mutations and potentially initiating cancer.

Unstable Triazene (B1217601) Adducts with Adenine (B156593) Residues

Following metabolic activation, NMA is converted into a highly reactive benzenediazonium (B1195382) ion (BDI). nih.gov This ion readily attacks the nitrogen atoms in the DNA bases. A key interaction occurs with adenine, where the BDI couples with the N6 position of the adenine base to form an unstable triazene adduct known as 6-(1-phenyltriazeno)purine. nih.govnih.gov This triazene adduct is hydrolytically unstable, meaning it readily breaks down in the aqueous environment of the cell. nih.gov This instability makes its direct detection challenging but is a critical aspect of its mutagenic potential.

Identification of 6-Hydrazinopurine (B103314) as a Reduction Product of Adducts

Due to the unstable nature of the triazene adduct, researchers have developed indirect methods for its detection. One such method involves a chemical reduction step. When DNA containing the 6-(1-phenyltriazeno)purine adduct is treated with a reducing agent like sodium borohydride, the unstable triazene is converted into a more stable compound, 6-hydrazinopurine. nih.govnih.govresearchgate.net The presence of 6-hydrazinopurine in DNA from NMA-treated rats, as well as in in-vitro experiments where DNA was reacted with BDI, provides strong evidence for the initial formation of the unstable triazene adduct. nih.govnih.gov

Methodologies for Adduct Detection and Quantification

Several sophisticated analytical techniques are employed to detect and quantify these DNA adducts.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is a highly sensitive method used to identify the 6-hydrazinopurine adduct. nih.gov After the DNA is broken down into its individual components, the resulting mixture is separated using HPLC. To enhance detection, the 6-hydrazinopurine is derivatized with a fluorescent tag, such as 4-(dimethylamino)naphthaldehyde, which allows it to be detected at very low concentrations by a fluorescence detector. nih.govnih.gov

Mass Spectrometry: This powerful technique provides definitive identification of the adducts by measuring their mass-to-charge ratio. High-resolution mass spectrometry has been instrumental in confirming the identity of the 6-hydrazinopurine adduct, providing unequivocal evidence of its formation. nih.govnih.govresearchgate.net

³²P-Postlabeling: This is another highly sensitive method for detecting DNA adducts. nih.gov In this technique, the modified DNA is broken down, and the adducts are radiolabeled with ³²P. The labeled adducts can then be separated and quantified, allowing for the detection of very low levels of DNA damage. nih.gov Studies using this method have shown that the benzenediazonium ion derived from NMA forms adducts with both deoxyadenosine (B7792050) and deoxyguanosine. nih.gov

Genotoxicity Profile

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell. NMA exhibits a distinct genotoxicity profile.

Mutagenicity in Bacterial Assays (e.g., Ames Test, Salmonella typhimurium strains TA104)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. Interestingly, NMA itself is generally not mutagenic in standard Ames assays. nih.govnih.gov This is because the standard bacterial strains may lack the specific metabolic enzymes required to activate NMA into its DNA-reactive form.

Discrepancies between Mutagenicity and Carcinogenicity

A significant paradox exists between the established carcinogenicity of N-Nitroso-N-methylaniline and its observed mutagenicity in standard laboratory tests. NMA is a recognized esophageal carcinogen in F344 rats, where it induces a high incidence of tumors in the upper gastrointestinal tract. nih.govnih.govca.gov However, it consistently tests negative for mutagenicity in the standard Ames test using Salmonella typhimurium, both with and without metabolic activation. nih.govnih.govca.gov

This disparity is further emphasized by comparative studies. For instance, while NMA is carcinogenic, the potent, directly acting mutagen N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) did not appear to induce tumors in F344 rats under the tested conditions. nih.gov Conversely, N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA), which is also non-mutagenic in the Ames test, is a carcinogen, albeit slightly weaker than NMA. nih.gov The lack of correlation between the carcinogenic activities of NMA and its analogs and their results in bacterial mutagenesis assays highlights the limitations of using single, short-term tests to predict carcinogenic potential. nih.gov The inability of NMA to induce sister chromatid exchanges in mammalian cells further contributes to this puzzle. nih.govnih.gov These findings suggest that the carcinogenic mechanism of NMA may not be driven by the types of DNA damage typically detected in standard mutagenicity assays.

Table 1: Comparison of Mutagenicity and Carcinogenicity for NMA and Related Compounds

| Compound | Mutagenicity (Salmonella typhimurium) | Carcinogenicity (F344 Rats) | Induction of Sister Chromatid Exchanges (CHO Cells) |

|---|---|---|---|

| This compound (NMA) | Non-mutagenic nih.gov | Carcinogenic (Esophagus) nih.gov | Negative nih.gov |

| N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) | Non-mutagenic nih.gov | Carcinogenic (Esophagus, weaker than NMA) nih.gov | Negative nih.gov |

| N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) | Potent Mutagen nih.gov | Non-carcinogenic nih.gov | Not specified |

| N-nitroso-N-methyl-4-bromoaniline | Strong Mutagen nih.gov | Not specified | Negative nih.gov |

Computational and Theoretical Insights into Activation and Deactivation

Computational chemistry provides powerful tools to investigate the molecular mechanisms underlying the carcinogenicity of N-nitrosamines like NMA, offering insights where experimental data can be challenging to obtain.

Quantum Chemical Calculations of Reactive Ion Formation

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation to electrophilic reactive species. acs.org For this compound, this process is initiated by cytochrome P450 (CYP) enzymes, which catalyze hydroxylation at the carbon atom alpha to the nitroso group. acs.orgfrontiersin.org This enzymatic step is followed by a series of spontaneous transformations that culminate in the formation of a highly reactive electrophile. frontiersin.org

Quantum chemical calculations, often employing density functional theory (DFT), are used to model this activation pathway. researchgate.net These calculations can determine the reaction free energies and activation barriers for each step. researchgate.net The metabolic activation of NMA leads to the formation of the benzenediazonium ion (BDI), which is believed to be the ultimate carcinogenic metabolite. nih.govnih.gov Computational studies model the energetics of the entire process, from the initial α-hydroxylation to the heterolysis that releases the diazonium ion. researchgate.net By comparing the calculated free energy profiles of carcinogenic compounds like NMA with non-carcinogenic analogs, researchers can identify the key electronic and steric factors that favor the formation of these reactive ions. researchgate.netnih.gov

Prediction of DNA Alkylation Potential

Once formed, the electrophilic benzenediazonium ion (BDI) can react with nucleophilic sites on DNA bases, forming covalent adducts. acs.orgresearchgate.net This DNA alkylation is a critical molecular initiating event in carcinogenesis. researchgate.net Quantum chemical calculations are instrumental in predicting the DNA alkylation potential of these reactive ions. frontiersin.org

The calculations model the competition between the BDI reacting with DNA and its deactivation through reaction with water (hydrolysis). nih.gov For carcinogenic nitrosamines, studies have shown that the intermediate diazonium ions can react with DNA bases (such as the N7 position of guanine) via kinetically controlled pathways. frontiersin.orgnih.gov The transition state barriers for DNA adduction are comparable to those for hydrolysis, meaning both reactions are plausible. nih.gov In contrast, for non-carcinogenic molecules, the calculations often predict that the formation of water adducts is thermodynamically more favorable, leading to detoxification. researchgate.netnih.gov Research has provided evidence that NMA forms an unstable triazene adduct with adenine in DNA, both in vitro and in vivo. nih.gov This specific type of adduct is hydrolytically unstable, which may explain why detecting stable DNA binding from NMA has been historically difficult and aligns with its weak activity in some mutagenicity tests. nih.gov

Toxicological Studies and in Vivo Carcinogenesis Models of N Nitroso N Methylaniline

Animal Carcinogenicity Bioassays

F344 Rat Model Studies (Drinking Water and Gavage)

Studies on F344 rats have demonstrated the carcinogenicity of N-Nitroso-N-methylaniline. When administered in drinking water over extended periods, NMA has been shown to induce tumors. For instance, lifetime exposure of Sprague-Dawley rats to NMA in their drinking water resulted in a high incidence of esophageal tumors. acs.org Specifically, 80% and 87% of the animals developed esophageal tumors at different dose levels. acs.org Long-term studies where F344 rats were given NMA in their drinking water for 50 weeks also led to an increase in esophageal tumors, primarily carcinomas, in both male and female rats. ca.gov Another study involving female F344 rats exposed to NMA in drinking water for 20 weeks similarly resulted in an increased incidence of esophageal squamous cell carcinoma. ca.gov

Oral gavage administration has also been used to investigate the carcinogenic effects of NMA in rats. Research has shown that administering NMA via oral gavage can induce tumors in the esophagus, pharynx, and tongue. caymanchem.comhodoodo.com

Syrian Golden Hamster Model Studies

In contrast to the definitive carcinogenic effects observed in rats, studies on Syrian golden hamsters have shown a different response to this compound. While the compound reduces survival in hamsters, it has been found to induce a low incidence of tumors in this species. caymanchem.comhodoodo.com One study involving a 50-week gavage administration in female Syrian golden hamsters reported an increase in liver tumors and spleen hemangiosarcomas. ca.gov

Organotropism and Tumor Spectrum

The carcinogenicity of this compound exhibits a distinct organotropism, with a clear predilection for specific tissues where it induces tumor formation.

Esophageal Carcinogenesis

The esophagus is a primary target for the carcinogenic action of this compound in rats. nih.govucl.ac.uk Multiple studies have consistently reported the induction of esophageal tumors, including papillomas and carcinomas, following the administration of NMA through drinking water or gavage. caymanchem.comca.govepa.gov The potent esophageal carcinogenicity of NMA in rats has established it as a model compound for studying this type of cancer. nih.gov The metabolic activation of NMA is considered a crucial step in its carcinogenic process, leading to the formation of DNA adducts. nih.gov

Hepatic Neoplasms

While the esophagus is the main target in rats, this compound has also been associated with the development of hepatic neoplasms in certain animal models. In Syrian golden hamsters, administration of NMA has been linked to an increase in liver tumors. ca.gov High doses of NMA have also been noted to cause liver and kidney injury in animal studies. nih.gov Some N-nitroso compounds are known to be potent liver carcinogens in animal models. nih.gov

Splenic Hemangiosarcomas

Splenic hemangiosarcomas have been identified as a significant finding in carcinogenicity studies of this compound, particularly in the Syrian golden hamster model. ca.gov Following long-term gavage administration, an increased incidence of these tumors in the spleen was observed. ca.gov Hemangiosarcomas are tumors that arise from the cells lining blood vessels. akcchf.org While more commonly associated with certain dog breeds, their induction by chemical carcinogens in animal models provides valuable insight into the mechanisms of this cancer. akcchf.orgfrontiersin.org

Interactive Data Tables

Table 1: Carcinogenicity of this compound in F344 Rats (Drinking Water Studies)

| Study Reference | Duration of Exposure | Route of Administration | Sex | Tumor Site | Tumor Type |

| Kroeger-Koepke et al. (1983) ca.gov | 50 weeks | Drinking Water | Male & Female | Esophagus | Carcinomas |

| Michejda et al. (1986) ca.gov | 20 weeks | Drinking Water | Female | Esophagus | Squamous Cell Carcinoma |

| Boyland et al. (1964) ca.gov | Lifetime | Drinking Water | Male & Female | Esophagus | Malignant Tumors |

Table 2: Carcinogenicity of this compound in Syrian Golden Hamsters

| Study Reference | Duration of Exposure | Route of Administration | Sex | Tumor Site | Tumor Type |

| Lijinsky and Kovatch (1988) ca.gov | 50 weeks | Gavage | Female | Liver, Spleen | Liver Tumors, Hemangiosarcoma |

Tumor Induction in Other Tissues (e.g., Stomach, Pituitary, Testicular)

While this compound (NMA) is primarily recognized as a potent esophageal carcinogen in rats, its administration has been associated with tumor development in other tissues, albeit with lower frequency. caymanchem.comnih.govnih.gov In rats, studies have noted the induction of tumors in the pharynx and forestomach. nih.gov The carcinogenic activity of NMA is not limited to rodents; in Syrian golden hamsters, administration has led to an increase in liver tumors and spleen hemangiosarcomas. ca.gov

Studies involving other N-nitroso compounds, such as N-nitroso-N-methylurea (NMU), which has a broad-spectrum carcinogenic activity, have shown tumor induction in a variety of tissues including the mammary gland, pituitary body, and urinary bladder in rats. nih.gov This highlights the potential for systemic carcinogenic effects of N-nitroso compounds, which can vary depending on the specific compound and animal model.

Dose-Response Characteristics and Exposure Regimen Effects

The carcinogenic impact of this compound is subject to dose-response relationships and the specific details of the exposure regimen. Research has demonstrated that higher doses and longer durations of exposure generally correlate with increased tumor incidence. For instance, lifetime drinking water studies in rats showed an increase in malignant esophageal tumors. ca.gov Similarly, a 50-week drinking water exposure study in F344 rats resulted in a high incidence of esophageal tumors, predominantly carcinomas. ca.gov

The timing and frequency of administration also influence carcinogenic outcomes. A study comparing single versus divided doses of the related carcinogen N-nitroso-N-methylurea (NMU) found that the exposure regimen affected the promotion of tumors in different organs. nih.gov For example, subsequent exposure to a promoter after divided doses of NMU significantly enhanced hepatocarcinogenesis in rats. nih.gov This suggests that not only the total dose but also the pattern of exposure is a critical determinant of tumor development. At very low doses, the relationship between dose and the rate of tumor onset may not be linear. europa.eu

Comparative Carcinogenesis with Related N-Nitroso Compounds

The carcinogenicity of this compound (NMA) is often contextualized by comparing it to other N-nitroso compounds, which reveals important structure-activity relationships. A key comparison is with N-nitrosodimethylamine (NDMA). While both are potent carcinogens, they exhibit different organ specificity; NDMA primarily induces liver tumors in rats, whereas NMA targets the esophagus. mdpi.comnih.gov This difference is largely attributed to their distinct metabolic activation pathways. nih.govmdpi.com

The nature of the alkyl group attached to the nitroso-amine functional group influences carcinogenic activity and target organ. For example, studies with N-nitrosodiethylamine (NDEA) have shown it to be a potent carcinogen in the respiratory tract of hamsters, more so than NDMA when administered by intratracheal instillation. nih.gov Furthermore, comparing NMA to cyclic nitrosamines like N-nitrosopiperidine (NPIP), which also induces esophageal tumors, provides insight into the mechanisms of carcinogenesis. frontiersin.org While both NMA and NPIP are carcinogenic, NPIP is considered less potent. frontiersin.org

The structural features of nitrosamines play a crucial role in their carcinogenic potential. For instance, N-nitrosomethyl-tert-butylamine (NTBA) is considered non-carcinogenic, which is thought to be related to the stability of the resulting carbenium ion during metabolism. frontiersin.org Comparative studies across a range of N-nitroso compounds, including N-nitrosodi-n-propylamine and N-nitrosohexamethyleneimine, have shown varying potencies and target tissues, reinforcing the concept that metabolic activation at the α-carbon atom is a critical step in their carcinogenicity. nih.gov

Table of Research Findings on this compound and Related Compounds

| Compound | Animal Model | Primary Target Organ(s) | Key Findings |

|---|---|---|---|

| This compound (NMA) | Rat (F344) | Esophagus, Pharynx caymanchem.comnih.gov | Induces esophageal squamous cell carcinomas. ca.gov |

| This compound (NMA) | Syrian Golden Hamster | Liver, Spleen | Increased incidence of liver tumors and spleen hemangiosarcoma. ca.gov |

| N-nitrosodimethylamine (NDMA) | Rat | Liver | Potent hepatocarcinogen. mdpi.comnih.gov |

| N-nitrosodiethylamine (NDEA) | Rat, Hamster | Liver, Respiratory Tract, Esophagus nih.govnih.gov | More potent than NDMA in inducing respiratory tract tumors in hamsters via intratracheal instillation. nih.gov |

| N-nitroso-N-methylurea (NMU) | Rat (F344/NCr) | Multiple tissues (Thyroid, Liver, Skin, Mammary Gland, etc.) | Broad-spectrum initiator; tumor promotion is organ-specific and regimen-dependent. nih.gov |

| N-nitrosopiperidine (NPIP) | Rat | Esophagus | Induces esophageal tumors, but considered less potent than some other nitrosamines. frontiersin.org |

Table of Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | NMA |

| N-nitrosodimethylamine | NDMA |

| N-nitrosodiethylamine | NDEA |

| N-nitroso-N-ethylaniline | |

| N-nitrosopiperidine | NPIP |

| N-nitroso-N-methylurea | NMU |

| N-nitrosomethyl-tert-butylamine | NTBA |

| N-nitrosodi-n-propylamine |

Structure Activity Relationships Sar Governing N Nitroso N Methylaniline Biological Activity

Influence of Aromatic Substituents on Carcinogenicity

The carcinogenicity of NMA, a known esophageal carcinogen in rats, can be significantly altered by the introduction of different functional groups onto its phenyl ring. nih.govoup.com Studies comparing NMA with its substituted derivatives reveal that both the electronic properties and the nature of the substituent play a critical role in modulating its cancer-causing effects.

Halogenation Effects (e.g., N-nitroso-N-methyl-4-fluoroaniline)

The introduction of a halogen atom, such as fluorine, to the aromatic ring of NMA has been shown to modulate its carcinogenic potency. In a comparative study using F344 rats, N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) was found to be a slightly weaker carcinogen than its parent compound, NMA. nih.gov While both compounds induced a high incidence of tumors in the upper gastrointestinal tract, particularly the esophagus, rats treated with p-F-NMA succumbed to these tumors less rapidly than those treated with NMA. nih.govsmolecule.com

This suggests that the fluorine substituent at the para-position of the aniline (B41778) ring slightly diminishes the carcinogenic activity of the molecule. Despite this reduced potency, p-F-NMA remains a significant carcinogen, causing esophageal tumors in the majority of treated animals. nih.govsmolecule.com Interestingly, both NMA and p-F-NMA are readily demethylated by rat liver S9 fractions, indicating that this metabolic pathway is likely important for their carcinogenic action. oup.comfrontiersin.org

Nitro Group Effects (e.g., N-nitroso-N-methyl-4-nitroaniline)

In stark contrast to halogenation, the introduction of a nitro group at the para-position of the aromatic ring dramatically alters the biological activity of NMA. Studies in F344 rats have shown that N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) did not appear to induce tumors. nih.govoup.com The tumor spectrum observed in rats treated with this compound was virtually identical to that of untreated control animals, suggesting a lack of carcinogenic activity under the experimental conditions. nih.gov

This finding is particularly noteworthy because it highlights a significant divergence between a compound's mutagenic and carcinogenic properties. The potency of N-nitrosomethyl-benzene derivatives has been observed to decrease as the aromatic ring becomes more electron-poor due to increasingly electron-withdrawing substituents. acs.org

Structural Determinants of Metabolic Activation Pathways

For N-nitrosamines to exert their carcinogenic effects, they generally require metabolic activation, a process primarily catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comumn.edu The key activating step for most nitrosamines is α-hydroxylation, which involves the enzymatic oxidation of a carbon atom adjacent to the nitroso group. mdpi.comacs.org

In the case of N-Nitroso-N-methylaniline, oxidative metabolism occurs at the methyl group. oup.com This process is catalyzed by specific CYP isoenzymes. Research using purified rat liver enzymes has demonstrated that P450 2B1 and P450 2B2 are both capable of metabolizing NMA. nih.gov However, they do so via different pathways with distinct biological consequences.

CYP2B1: This isoenzyme catalyzes both α-C-hydroxylation and denitrosation of NMA. The α-hydroxylation pathway is critical as it leads to the formation of an unstable intermediate that can generate the ultimate carcinogenic species, a benzenediazonium (B1195382) ion (BDI). nih.gov This reactive electrophile is capable of forming unstable adducts with DNA, such as a triazene (B1217601) adduct with adenine (B156593), which is believed to initiate the carcinogenic process. nih.govnih.gov

CYP2B2: In contrast, CYP2B2 primarily catalyzes the denitrosation of NMA, a detoxification pathway that does not lead to a carcinogenic intermediate. nih.gov

Therefore, the specific CYP enzyme profile in a given tissue is a crucial structural determinant of whether NMA is converted into a carcinogen or detoxified. The balance between α-hydroxylation (activation) and denitrosation (deactivation) is a key factor governing its carcinogenic potential. nih.govnih.gov Studies have found that NMA is a better substrate for P450 2B1 than for P450 2B2, and in vitro experiments have shown that the α-hydroxylation pathway accounts for a significant portion of NMA metabolism. acs.orgnih.gov

Correlation and Discrepancy between Mutagenic Potency and Carcinogenic Efficacy

A striking discrepancy exists between the mutagenic and carcinogenic properties of NMA and its substituted analogs. nih.gov This highlights the complexity of predicting carcinogenicity based solely on short-term mutagenicity tests.

Research has demonstrated a clear lack of correlation between the results of bacterial mutagenesis assays and the carcinogenic activities of these compounds in rats. nih.govoup.com

This compound (NMA) and N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) were both found to be non-mutagenic in the standard Salmonella typhimurium (Ames) test. nih.govoup.com Despite this, both compounds are effective carcinogens, inducing esophageal tumors in rats. nih.govca.gov

Conversely, N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) is a potent, directly acting mutagen in the Ames test, yet it displayed no carcinogenic activity in the same rat model. nih.govoup.com

Similarly, N-nitroso-N-methyl-4-bromoaniline , a strong mutagen in S. typhimurium, failed to induce sister chromatid exchanges in mammalian cells, a different measure of genotoxicity. nih.gov

These findings strongly indicate that for NMA and its derivatives, bacterial mutagenicity is not a reliable predictor of carcinogenesis. oup.comnih.gov The deficiencies in the mutagenesis assay for some nitrosamines may stem from a lack of the specific metabolic enzymes required for their activation in the standard liver microsomal fractions used in the test. nih.gov This underscores that while mutagenicity is often a surrogate for carcinogenicity, the complex metabolic pathways and tissue-specific effects in a whole animal play a decisive role that cannot always be replicated in simple in vitro systems. frontiersin.orgnih.gov

| Compound | Mutagenicity in Salmonella typhimurium | Carcinogenicity in F344 Rats |

|---|---|---|

| This compound (NMA) | Non-mutagenic | Carcinogenic (Esophageal tumors) |

| N-nitroso-N-methyl-4-fluoroaniline (p-F-NMA) | Non-mutagenic | Slightly weaker carcinogen than NMA (Esophageal tumors) |

| N-nitroso-N-methyl-4-nitroaniline (p-NO2-NMA) | Potent mutagen | Non-carcinogenic |

Development of Quantitative Structure-Activity Relationships (QSAR) for Nitrosamines

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that attempt to correlate the chemical structure of compounds with their biological activity, such as carcinogenic potency. researchgate.net For the nitrosamine (B1359907) class, developing robust QSAR models is a key goal for risk assessment, especially for compounds lacking extensive toxicological data. nih.govlhasalimited.org

Several QSAR studies have been performed on N-nitrosamines to identify the molecular determinants of their carcinogenic potency. acs.org These models often incorporate descriptors related to:

Chemical Reactivity: Parameters such as the energies of the highest occupied (EHOMO) and lowest unoccupied (ELUMO) molecular orbitals are used to model the ease with which a molecule undergoes metabolic activation. oup.com

Metabolic Transformation: Models support the hypothesis that metabolic Cα-hydroxylation is a key step in the activation of nitrosamines. mdpi.com

Transport Properties: Factors influencing how a compound is absorbed, distributed, and transported within a biological system are also considered.

Recent approaches have focused on developing more sophisticated models, including 3D-QSAR, which considers the three-dimensional conformation of the molecules. acs.org Some models use a two-step approach: first classifying nitrosamines into activity categories (e.g., active vs. inactive) and then using a regression model to predict the potency (e.g., TD50 value) for those classified as carcinogenic. acs.orgfigshare.com Quantum mechanical calculations are increasingly being used to provide more accurate descriptors of molecular reactivity and to better understand the activation and deactivation pathways, with the goal of more accurately predicting the carcinogenic potential of novel or untested nitrosamines. usp.org These models aim to refine risk assessment beyond simple structural analogy to a more mechanistically informed prediction. acs.org

Advanced Analytical Methodologies for N Nitroso N Methylaniline in Research Matrices

Chromatographic Techniques for Separation

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the definitive identification and quantification of N-Nitroso-N-methylaniline. The choice between gas and liquid chromatography is often dictated by the volatility of the analyte and the nature of the sample matrix.

Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile nitrosamines, including this compound. pmda.go.jpresearchgate.net The high selectivity of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, allows for the detection of trace-level contaminants in complex matrices with high confidence. univ-lyon1.fr

A key consideration in the GC analysis of this compound is its thermal stability. The compound can be susceptible to degradation at the high temperatures typically used in GC injection ports. univ-lyon1.fr Research has shown that reducing the injector temperature, for example to 200°C from 250°C, can help prevent the thermal degradation of this compound. univ-lyon1.fr Fast GC-MS methods have been developed to enable the screening of multiple low-molecular-weight nitrosamines, including NMPA, in a single run with short analysis times. nih.gov These methods are crucial for high-throughput analysis in quality control settings. nih.gov

Table 1: Example GC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| GC System | Agilent 7890A | univ-lyon1.fr |

| Mass Spectrometer | Agilent 7000 Triple Quadrupole | univ-lyon1.fr |

| Column | Stabilwax-MS (30m x 0.25mm x 0.25µm) | researchgate.net |

| Carrier Gas | Helium | univ-lyon1.fr |

| Injector Temperature | 200°C (to prevent degradation) | univ-lyon1.fr |

| Injection Mode | Pulsed Splitless | univ-lyon1.fr |

| Oven Program | Start at 40°C, ramp at 10°C/min to 255°C | univ-lyon1.fr |

| Ionization Mode | Electron Impact (EI) | univ-lyon1.fr |

| Detection Mode | Multiple Reaction Monitoring (MRM) | univ-lyon1.fr |

Liquid chromatography coupled with mass spectrometry offers a significant advantage for the analysis of a broader range of nitrosamines, including those that are non-volatile or thermally labile. pmda.go.jp Techniques like LC-MS/MS and LC with high-resolution mass spectrometry (LC-HRMS) provide exceptional sensitivity and selectivity. institut-kuhlmann.deb-cdn.net

For this compound, LC-MS/MS methods often utilize reversed-phase chromatography with columns such as C18 or Phenyl, which provide suitable retention and separation from matrix components. lcms.czthermofisher.com Atmospheric pressure chemical ionization (APCI) is a commonly employed ionization source for nitrosamine (B1359907) analysis by LC-MS, although electrospray ionization (ESI) is also used. b-cdn.netthermofisher.com LC-HRMS, using instruments like the Q Exactive hybrid quadrupole-Orbitrap, enables highly accurate mass measurements, which further enhances confidence in compound identification and can help in the analysis of unknown impurities. lcms.cz

Table 2: Example LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| LC System | Thermo Scientific Vanquish Horizon UHPLC | thermofisher.com |

| Mass Spectrometer | TSQ Quantis Triple Quadrupole | thermofisher.com |

| Column | Thermo Scientific Hypersil GOLD Phenyl (100 x 4.6 mm, 3 µm) | thermofisher.com |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 500 µL/min | lcms.cz |

| Injection Volume | 50-100 µL | lcms.czthermofisher.com |

| Ionization Source | APCI or HESI | thermofisher.com |

| Detection Mode | Selected Reaction Monitoring (SRM) | thermofisher.com |

Sample Preparation Strategies for Trace Analysis

The successful detection of this compound at trace levels is critically dependent on the sample preparation strategy. The primary goals are to isolate the analyte from the matrix, concentrate it to detectable levels, and remove interfering substances.

Several extraction techniques are employed for this compound, each with specific advantages depending on the sample matrix.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction of nitrosamines from aqueous samples. acs.org U.S. EPA Method 521, for instance, specifies the use of coconut charcoal-based cartridges for extracting nitrosamines from drinking water. lcms.czacs.org For other matrices, such as polymer extracts, C18 SPE cartridges can be used for sample clean-up. univ-lyon1.fr The process involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of an appropriate solvent. researchgate.net

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that is particularly effective when coupled with GC. In headspace (HS) SPME, a fiber coated with a sorbent material is exposed to the vapor phase above a liquid or solid sample. researchgate.net For nitrosamine analysis in water, a divinylbenzene/carboxen/PDMS fiber has been shown to be effective. researchgate.net The analytes adsorb onto the fiber and are then thermally desorbed directly into the GC injector. researchgate.net

Liquid-Liquid Extraction (LLE): LLE is a conventional and robust method for extracting nitrosamines. epa.gov It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, typically dichloromethane (B109758). epa.govscirp.org The sample pH may be adjusted to optimize extraction efficiency. epa.gov After extraction, the organic layer containing the analyte is collected for further concentration and analysis. scirp.org

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a miniaturized version of LLE that provides high enrichment factors with minimal solvent use. mdpi.com The technique involves the rapid injection of a mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., methanol) into the aqueous sample. researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. mdpi.comresearchgate.net The organic phase is then separated by centrifugation and analyzed. researchgate.net

Following initial extraction, further enrichment and clean-up steps are often necessary to achieve the low detection limits required for trace analysis. A common enrichment procedure involves concentrating the solvent extract, for example, under a gentle stream of nitrogen. researchgate.netpsu.edu

Clean-up procedures are designed to remove co-extracted matrix components that could interfere with chromatographic analysis or cause ion suppression in the mass spectrometer. This can be achieved by passing the extract through a cartridge containing materials like silica (B1680970) gel or Florisil. psu.eduscirp.org These steps are crucial for ensuring the accuracy and robustness of the analytical method. psu.edu

Detection and Quantification in Diverse Research Matrices

The combination of advanced separation and sample preparation techniques enables the reliable detection and quantification of this compound in a wide variety of research matrices. The choice of method is tailored to the specific matrix and the required sensitivity.

GC-MS/MS and LC-MS/MS are the predominant techniques for quantifying this compound in matrices such as pharmaceuticals, environmental water, food, and consumer products. researchgate.netuniv-lyon1.frlcms.czacs.org For instance, in pharmaceutical drug products like metformin (B114582), LC-MS/MS methods have been validated to quantify NMPA at low parts-per-billion (ppb) levels. thermofisher.com In environmental water analysis, methods based on SPE followed by LC-HRMS or HS-SPME with GC-MS/MS can achieve detection limits in the low nanogram-per-liter (ng/L) range. lcms.czresearchgate.net The analysis of food samples, such as smoked mutton, has also confirmed the presence of this compound, highlighting the broad applicability of these analytical methods. acs.org

Table 3: Summary of Analytical Methods for this compound in Various Matrices

| Matrix | Analytical Technique | Sample Preparation | Reported Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| Pharmaceuticals (Metformin) | LC-MS/MS (APCI) | Dilution with Methanol | <5 ppb | thermofisher.com |

| Pharmaceuticals (Generic) | Fast GC-MS | Not specified | 0.97-3.53 ppb (for a mix including NMPA) | researchgate.netnih.gov |

| Wastewater | LC-HRAMS | SPE (Coconut Charcoal) | 1.5 ng/L (for a mix of 9 nitrosamines) | lcms.cz |

| Wastewater | HS-SPME-GC-MS/MS | HS-SPME | 1-5 ng/L (for a mix of 9 nitrosamines) | researchgate.net |

| Rubber Materials | GC-MS/MS | Ultrasonic Extraction (Methanol), optional SPE | Not specified | univ-lyon1.fr |

| Cosmetic Products | GC-MS | Vortex-Assisted DLLME | Low µg/kg level | rsc.org |

Biological Samples (e.g., Blood, Urine, Gastric Juice, Tissue Homogenates)

The analysis of this compound in biological matrices is essential for understanding its metabolic fate and for exposure assessment studies. The complexity of these samples requires robust extraction and cleanup procedures prior to instrumental analysis.

Blood and Urine: Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the determination of NMA in biological fluids. A method for the determination of this compound in whole blood, serum, and urine has been developed, demonstrating the feasibility of quantifying this analyte in these complex matrices. In one study, the analysis was performed using a packed GC column and a mass spectrometer operating in the selected ion monitoring (SIM) mode. The method involved extraction with dichloromethane and a cleanup step using an acid-celite column.

Research has also focused on the urinary excretion of nitrosamines formed from precursors like N-methylaniline and sodium nitrite (B80452). In such studies, male Wistar rats were administered these precursors, and their urine was collected and analyzed. Thin-layer chromatography (TLC) has been used as a qualitative method to indicate the presence of N-nitrosamine in rat urine, with the RF values of test samples matching those of standards restek.com. For more quantitative and definitive analysis, hyphenated techniques are preferred. While specific quantitative data for NMA in large human cohort studies are not extensively detailed in the provided search results, the analytical approaches have been established. For instance, a study on urinary levels of various N-nitroso compounds in relation to gastric cancer risk highlights the importance of such biomarkers, although it did not specifically report on NMA levels epa.gov.

Gastric Juice: The intragastric environment is a key site for the endogenous formation of N-nitroso compounds. Studies have investigated the concentration of N-nitrosamines in gastric juice as an indicator of intragastric nitrosation. While some studies have focused on total N-nitrosamine concentration, the methodologies are applicable to specific compounds like NMA. It has been observed that intragastric nitrosation can occur in both highly acidic and nearly neutral conditions, suggesting two different mechanisms: acid-catalyzed nitrosation and biologically-catalyzed nitrosation pmda.go.jp. The determination of N-nitrosodimethylamine in artificial gastric juice has been successfully demonstrated using both GC-MS and gas chromatography-thermal energy analysis (GC-TEA), with a strong correlation between the two methods, indicating that GC-MS is a reliable alternative to the more specific GC-TEA detector nih.gov. These methodologies can be adapted for the analysis of this compound.

Tissue Homogenates: Research into the metabolism of this compound has involved the use of rat liver homogenates. One study indicated that during the in vitro metabolism of NMA by the 10,000g supernatant fraction of rat liver homogenates, only a small percentage of nitrogen was released, suggesting that demethylation, which would lead to the formation of the phenyldiazonium ion, might be a metabolic pathway dtu.dk. Another study demonstrated that NMA forms an unstable triazene (B1217601) adduct with adenine (B156593) in DNA both in vitro and in vivo in rat liver lcms.cz. The analytical methods for these studies involved the use of radiolabeled NMA and subsequent analysis of DNA adducts by techniques like reverse-phase HPLC with fluorescence detection and high-resolution mass spectrometry lcms.cz.

Food Products

The presence of this compound in food products is a significant area of research, particularly in items that undergo smoking or curing processes.

Smoked Meats: Several studies have reported the detection of this compound in Icelandic smoked mutton. The levels of NMA in these products were found to vary, with concentrations ranging from 1 to 48 parts per billion (ppb) nih.gov. The formation of NMA in this specific food item has been linked to the traditional smoking process, which uses sheep dung as fuel. It is believed that NMA is produced from the interaction of nitrite and the smoke generated from this fuel source acs.org. The identity of NMA in these meat samples was confirmed by mass spectrometry nih.govacs.org.

The following table summarizes the findings on NMA levels in Icelandic smoked mutton.

This compound (NMA) in Icelandic Smoked Mutton

| Reference | Concentration Range of NMA (ppb or µg/kg) | Analytical Technique |

|---|---|---|

| Sen et al., 1990 nih.govacs.org | 1 - 48 | GLC-TEA, GLC-SIM-MS, GLC-MS/MS |

Other Food Products: While much of the specific data on NMA in food focuses on Icelandic smoked mutton, the potential for its formation exists in other processed foods. A database constructed to assess dietary intake of N-nitroso compounds includes a wide range of foods, with the richest sources of nitrosamines being sausage, smoked meats, bacon, and luncheon meats lcms.cz. Although this database does not provide specific concentration values for NMA across all these products, it highlights the food categories of interest. A study on N-nitroso compounds in UK-consumed foods found that apparent total nitroso compounds (ATNC) were highest in cooked bacon, cured meats, and dried shrimp thermofisher.com. While specific analysis for NMA was not reported in this study for all samples, it points to the types of foods where NMA could potentially be found.

Environmental Samples (e.g., Water)

The analysis of this compound in environmental samples, particularly water, is crucial for monitoring potential contamination from industrial or agricultural sources. The low concentrations expected in these matrices demand highly sensitive analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the determination of nitrosamines in water at very low levels. Methods have been developed for the simultaneous analysis of multiple nitrosamines in drinking water, wastewater, and river water researchgate.netijpsjournal.com. These methods often involve a preconcentration step, such as solid-phase extraction (SPE), to achieve the required sensitivity. For instance, a method using SPE followed by LC-MS/MS with an atmospheric pressure chemical ionization (APCI) source was validated for eight nitrosamines in drinking water, achieving limits of detection in the range of 1-8 ng/L ijpsjournal.com. Another LC-MS/MS method demonstrated limits of detection below 0.5 ng/L for eight nitrosamines in water researchgate.net.